Methyl 3-nitrothiophene-2-carboxylate
Overview
Description
“Methyl 3-nitrothiophene-2-carboxylate” is a chemical compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been highlighted in recent literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is C6H5NO4S . The compound crystallizes in the monoclinic crystal system P21/c space group . The molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .Chemical Reactions Analysis
The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .Scientific Research Applications
Synthesis and Characterization
Reductive Chemistry and Oxidation Processes : Glover, Huddleston, and Wood (2013) explored the reductive chemistry of Methyl 3-nitrothiophene-2-carboxylate, using bismuth(III) chloride/potassium borohydride, leading to the production of various compounds including azothiophene and azoxythiophene through different oxidation stages (Glover, Huddleston, & Wood, 2013).
Catalysis in Aromatic Nucleophilic Substitution : A study by Consiglio et al. (1981) demonstrated the use of this compound in catalytic processes, specifically in the nucleophilic substitution reactions with piperidine, highlighting its role in facilitating chemical transformations (Consiglio, Arnone, Spinelli, & Noto, 1981).
Medical and Biological Applications
Radiosensitizers and Bioreductively Activated Cytotoxins : Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides with this compound as a precursor. These compounds were evaluated for their potential as radiosensitizers and cytotoxins, highlighting the compound's relevance in cancer treatment research (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).
Synthesis of Nitrothiophene-Carboxamides for PARP Inhibition : A study by Shinkwin and Threadgill (1999) on the synthesis of thiophenecarboxamides, which are derived from this compound, revealed their potential as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair, thus underscoring its potential in cancer therapy (Shinkwin & Threadgill, 1999).
Spectroscopic and Computational Studies
Molecular Structure Analysis : Tarı, Gümüş, and Ağar (2015) conducted a comprehensive study on the crystal structure of a derivative of this compound. Their research included spectroscopic studies and quantum mechanical calculations, contributing to a deeper understanding of the compound’s molecular properties (Tarı, Gümüş, & Ağar, 2015).
- othiophene-2-Carboxylate, a related compound, involved analyzing its crystal structure and conducting computational studies. This research offers insights into the compound's intermolecular interactions and properties, relevant for organic synthesis and materials science (Tao, Han, Sun, Sun, Zhang, Liu, Du, & Liu, 2020).
Mechanism of Action
Target of Action
Methyl 3-nitrothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structures . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s crystal structure has been analyzed , which could provide insights into its potential bioavailability and pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Action Environment
The synthesis of thiophene derivatives can be influenced by various factors, including temperature and the presence of other chemical agents .
Future Directions
Thiophene-based analogs, such as “Methyl 3-nitrothiophene-2-carboxylate”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction in this field could involve further exploration of the biological activities and potential applications of these compounds.
Properties
IUPAC Name |
methyl 3-nitrothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLFZCCIZTVFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456559 | |
Record name | Methyl 3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75735-44-3 | |
Record name | Methyl 3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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